molecular formula C7H6N4O B2872396 N-(Cyanomethyl)pyridazine-3-carboxamide CAS No. 2107285-18-5

N-(Cyanomethyl)pyridazine-3-carboxamide

Cat. No. B2872396
CAS RN: 2107285-18-5
M. Wt: 162.152
InChI Key: JOVLFXAPSIOTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Cyanoacetylation of Amines : Treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions yields the desired cyanoacetamide derivatives .
  • Other Methods : Neat methods, stirring without solvent, and fusion reactions have also been employed for the preparation of N-substituted cyanoacetamides .

Molecular Structure Analysis

  • Dual Hydrogen-Bonding Capacity : Important for drug-target interactions .

Chemical Reactions Analysis

The compound’s reactivity and reactions can lead to the formation of novel heterocyclic moieties. For instance, the expansion of the 3-carboxamide N-substituent enhances its potency .


Physical And Chemical Properties Analysis

  • Potential Interaction with Cardiac hERG Potassium Channel : Further studies are needed to understand its impact .

properties

IUPAC Name

N-(cyanomethyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-3-5-9-7(12)6-2-1-4-10-11-6/h1-2,4H,5H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVLFXAPSIOTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.